N-[3-(Diethylamino)butyl]thiourea
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Overview
Description
N-[3-(Diethylamino)butyl]thiourea is an organic compound with the molecular formula C9H21N3S It is a derivative of thiourea, characterized by the presence of a diethylamino group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-(Diethylamino)butyl]thiourea can be synthesized through several methods. One common approach involves the reaction of diethylamine with carbon disulfide to form diethylammonium dithiocarbamate, which is then treated with butylamine to yield the desired thiourea derivative . Another method involves the direct reaction of diethylamine with butyl isothiocyanate under controlled conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethylamino)butyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[3-(Diethylamino)butyl]thiourea has several scientific research applications:
Mechanism of Action
The mechanism by which N-[3-(Diethylamino)butyl]thiourea exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s thiourea group is crucial for its activity, as it can form hydrogen bonds and interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(Diethylamino)butyl]thiourea include:
N,N’-Di-n-butylthiourea: Another thiourea derivative with similar structural features.
N,N’-Diethylthiourea: A related compound with diethyl groups attached to the thiourea core.
Uniqueness
This compound is unique due to its specific diethylamino and butyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
928122-16-1 |
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Molecular Formula |
C9H21N3S |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
3-(diethylamino)butylthiourea |
InChI |
InChI=1S/C9H21N3S/c1-4-12(5-2)8(3)6-7-11-9(10)13/h8H,4-7H2,1-3H3,(H3,10,11,13) |
InChI Key |
CIVYNLOLBLVFJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)CCNC(=S)N |
Origin of Product |
United States |
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